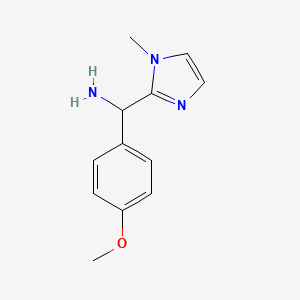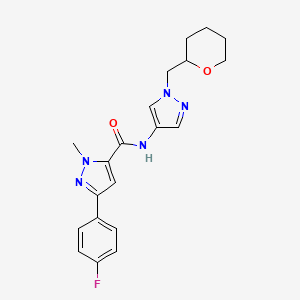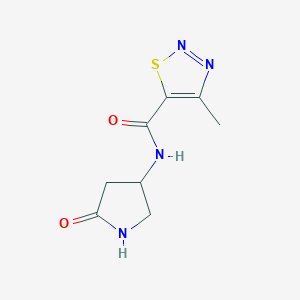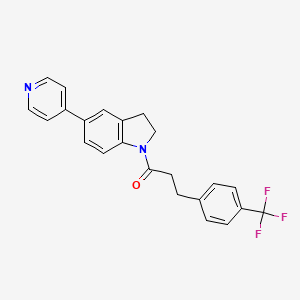![molecular formula C22H23ClN4O4 B2977599 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide CAS No. 1797954-78-9](/img/structure/B2977599.png)
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide” is a novel small molecule that has been identified as a potential inhibitor of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) . GRK2 and 5 are emerging therapeutic targets for the treatment of cardiovascular disease .
Synthesis Analysis
The synthesis of this compound involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . This modification has displayed potent inhibitory activities toward GRK2 and 5 .Molecular Structure Analysis
The molecular structure of this compound is based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . The structure includes a benzoxazole scaffold, a piperidin-4-yl group, and a pyrazol-4-yl pyridin-2-amine group .Aplicaciones Científicas De Investigación
Molecular Interaction and Conformational Analysis
One study explores the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor, highlighting the conformational analysis and development of pharmacophore models for the CB1 receptor ligands. This research provides insights into the steric binding interactions and the potential for antagonist activity based on the unique spatial orientation and electrostatic character of the compound's conformers (Shim et al., 2002).
Antimicrobial Activities
Another study focuses on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, suggesting the utility of these compounds in combating microbial infections. The research outlines the synthesis process and the effectiveness of these compounds against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
EGFR Inhibitors for Anti-Cancer Properties
A detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors delves into their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. This research elucidates the mechanism behind their anti-cancer properties, showing the stability of the compounds in the thione form and their binding affinity with the EGFR binding pocket, which indicates their potential as anti-cancer agents (Karayel, 2021).
Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
Research on the role of Orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats explores the effects of various antagonists, including compounds similar to the chemical . This study provides insights into the neurochemical pathways involved in compulsive eating behaviors and suggests potential targets for pharmacological intervention (Piccoli et al., 2012).
Synthesis and Evaluation as Serotonin 4 Receptor Agonist
Another study on the synthesis and evaluation of benzamide derivatives as potent serotonin 4 receptor agonists highlights the chemical modification and testing of compounds for gastrointestinal motility. This research indicates the importance of structural diversity in developing effective agonists for gastrointestinal disorders (Sonda et al., 2003).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(5-chloro-2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-30-18-7-6-15(23)12-17(18)25-21(29)20(28)24-13-14-8-10-27(11-9-14)22-26-16-4-2-3-5-19(16)31-22/h2-7,12,14H,8-11,13H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGWMSRRTSECRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,2-Difluoro-benzo[1,3]dioxol-5-YL)-ethylamine](/img/structure/B2977517.png)
![4-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2977519.png)






![2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977535.png)

![Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2977537.png)
![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)
![1-(5-Chlorothiophen-2-yl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2977539.png)